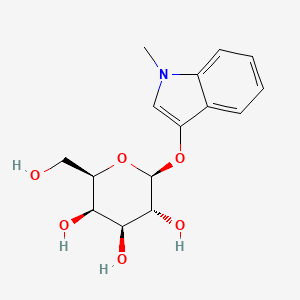

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol

Vue d'ensemble

Description

(2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a useful research compound. Its molecular formula is C15H19NO6 and its molecular weight is 309.31 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

The primary target of the compound (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol, also known as beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, is the enzyme beta-D-galactosidase . This enzyme plays a crucial role in the metabolism of galactosides .

Mode of Action

Beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, acts as a chromogenic substrate for the enzyme beta-D-galactosidase . When this compound is metabolized by the enzyme, it produces a green insoluble product . This interaction indicates the presence and activity of beta-D-galactosidase.

Biochemical Pathways

The compound beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, is involved in the galactoside metabolic pathway . When metabolized by beta-D-galactosidase, it leads to the production of a green insoluble product . This product can be used as a marker to study the activity and function of beta-D-galactosidase in various biological systems.

Pharmacokinetics

Its interaction with beta-d-galactosidase suggests that it may be absorbed and metabolized in biological systems where this enzyme is present .

Result of Action

The action of beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, results in the production of a green insoluble product when metabolized by beta-D-galactosidase . This product can be used to visually track the activity of the enzyme, providing valuable information about the role of beta-D-galactosidase in various biological processes.

Action Environment

The action of beta-D-Galactopyranoside, 1-methyl-1H-indol-3-yl, is influenced by the presence and activity of beta-D-galactosidase Therefore, the efficacy and stability of this compound may vary depending on the biological environment and the abundance of this enzyme

Activité Biologique

The compound (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is a notable member of the tetrahydropyran class of compounds. Its biological activity has garnered attention in recent research due to its potential therapeutic applications. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties.

Chemical Structure and Properties

The molecular formula for this compound is with a molecular weight of approximately 372.37 g/mol. The compound exhibits chirality with multiple stereocenters, which may influence its biological interactions and mechanisms of action.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. In a comparative analysis involving two Schiff bases derived from similar structures, it was found that the compound exhibited significant activity against various pathogenic bacteria and yeasts. Specifically:

- Effective Against:

- Pseudomonas aeruginosa

- Staphylococcus aureus

- Salmonella typhi

- Candida albicans

The antimicrobial efficacy was assessed using standard antibiotic susceptibility tests, demonstrating that this compound could serve as an alternative in phytotherapeutic applications due to its potent activity against resistant strains .

Antimutagenic Properties

In addition to its antimicrobial effects, the compound has shown antimutagenic activity . It was observed to inhibit mutagenesis induced by aflatoxin B1 in various bioassays. This property suggests that it may play a role in cancer prevention strategies by mitigating the effects of mutagens .

Cytotoxic Effects

Studies have also explored the cytotoxic effects on cancer cell lines. For instance, treatment with this compound resulted in significant inhibition of cell proliferation in prostate cancer (PC3) cells. The IC50 value for the purified compound was determined to be approximately 58.9 µM, indicating a strong potential for use in cancer therapeutics .

The mechanisms underlying the biological activities of this compound are complex and involve multiple pathways:

- Induction of Apoptosis : Research indicates that the compound can induce apoptosis in cancer cells through caspase-independent pathways. This was evidenced by the lack of caspase-3 activation while still promoting cell death through other signaling mechanisms .

- Cell Cycle Arrest : The compound has been shown to cause cell cycle arrest at the S phase in PC3 cells, which is critical for inhibiting cancer cell proliferation .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Applications De Recherche Scientifique

The compound (2R,3R,4S,5R,6S)-2-(Hydroxymethyl)-6-((1-methyl-1H-indol-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol has garnered attention in various scientific research applications due to its unique structural properties and potential biological activities. This article explores its applications across different fields, supported by data tables and case studies.

Structural Overview

The compound is characterized by a complex tetrahydropyran structure with multiple hydroxyl groups and an indole moiety. Its molecular formula is with a molecular weight of 356.32 g/mol. The presence of hydroxymethyl and indole functionalities suggests potential interactions in biological systems.

Solubility and Stability

The compound exhibits high solubility in various solvents, which is crucial for its application in biological assays. It is recommended to store the compound at -80°C for long-term stability, with specific protocols for solution preparation to maintain its integrity .

Pharmacological Research

The compound is being investigated for its potential pharmacological effects, particularly in the context of:

- Anticancer Activity : Studies have shown that compounds with indole derivatives can exhibit anticancer properties. The specific interaction of this compound with cancer cell lines is under investigation, focusing on mechanisms of action such as apoptosis induction and cell cycle arrest.

- Neuroprotective Effects : Given the link between indole compounds and neurological health, research is exploring its role in neuroprotection against oxidative stress and neurodegenerative diseases.

Biochemical Assays

Due to its structural characteristics, this compound can serve as a substrate or inhibitor in various enzymatic assays:

- Enzyme Inhibition Studies : The hydroxyl groups may interact with active sites of enzymes, making it a candidate for studying enzyme kinetics and inhibition mechanisms.

- Binding Studies : Its ability to bind to specific receptors or proteins can be evaluated through radiolabeled binding assays.

Synthetic Chemistry

The compound serves as a valuable intermediate in synthetic organic chemistry:

- Building Block for Complex Molecules : Its functional groups allow for further derivatization, facilitating the synthesis of more complex molecules used in drug development.

- Chiral Synthesis : The stereochemistry of the compound makes it an interesting target for asymmetric synthesis methodologies.

Case Study 1: Anticancer Activity

A recent study investigated the effects of this compound on breast cancer cell lines. The results indicated a significant reduction in cell viability at specific concentrations, suggesting potential as a therapeutic agent .

Case Study 2: Neuroprotective Properties

Another study focused on the neuroprotective effects of indole derivatives similar to this compound. It was found that such compounds could mitigate oxidative stress-induced neuronal damage, highlighting their potential in treating neurodegenerative disorders .

Propriétés

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-(1-methylindol-3-yl)oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19NO6/c1-16-6-10(8-4-2-3-5-9(8)16)21-15-14(20)13(19)12(18)11(7-17)22-15/h2-6,11-15,17-20H,7H2,1H3/t11-,12+,13+,14-,15-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDECOIVNOJUVCV-GZBLMMOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)OC3C(C(C(C(O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=C(C2=CC=CC=C21)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00584810 | |

| Record name | 1-Methyl-1H-indol-3-yl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

207598-26-3 | |

| Record name | 1-Methyl-1H-indol-3-yl beta-D-galactopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00584810 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.